Cas no 5453-05-4 (1-Cyclopentene-1-carboxylicacid, 2-methyl-3-oxo-, methyl ester)

1-Cyclopentene-1-carboxylicacid, 2-methyl-3-oxo-, methyl ester structure
5453-05-4 structure
Product name:1-Cyclopentene-1-carboxylicacid, 2-methyl-3-oxo-, methyl ester
CAS No:5453-05-4
MF:C8H10O3
MW:154.1632
CID:374601
PubChem ID:227457

1-Cyclopentene-1-carboxylicacid, 2-methyl-3-oxo-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 1-Cyclopentene-1-carboxylicacid, 2-methyl-3-oxo-, methyl ester
    • methyl 2-methyl-3-oxo-1-cyclopenten-1-carboxylate; AR-1J4828; AC1Q5YKO; 2-Methyl-3-oxo-1-cyclopenten-carbonsaeure-methylester; AG-K-82138; NSC19049; CTK5A1471; AC1L5FID; methyl 2-methyl-3-oxocyclopent-1-ene-1-carboxylate; 3-Oxo-2-methyl-cyclopenten-(1)-carbonsaeure-(1)-methylester; 2-methyl-3-oxo-cyclopent-1-enecarboxylic acid methyl ester; 2-Methyl-3-oxo-cyclopent-1-encarbonsaeure-methylester;
    • DTXSID90280910
    • methyl 2-methyl-3-oxocyclopent-1-ene-1-carboxylate
    • NSC-19049
    • 5453-05-4
    • NSC19049
    • Inchi: InChI=1S/C8H10O3/c1-5-6(8(10)11-2)3-4-7(5)9/h3-4H2,1-2H3
    • InChI Key: UDMRUECJKYMZFD-UHFFFAOYSA-N
    • SMILES: CC1=C(CCC1=O)C(=O)OC

Computed Properties

  • Exact Mass: 154.063
  • Monoisotopic Mass: 154.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.4Ų
  • XLogP3: 0.5

Experimental Properties

  • Density: 1.167
  • Boiling Point: 226.1°C at 760 mmHg
  • Flash Point: 92.5°C
  • Refractive Index: 1.493
  • PSA: 43.37
  • LogP: 0.83880

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